N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-3-6-17(22-21-12)23-9-7-13(8-10-23)18(24)20-15-11-14(19)4-5-16(15)25-2/h3-6,11,13H,7-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVAFKANHBVBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine-4-Carboxamide Family
Key Compounds :
Structural Insights :
- Core Scaffold: All compounds share the piperidine-4-carboxamide backbone, which is known for conformational flexibility and binding versatility.
- Substituent Variability :
- Aryl Groups : BI81691’s 5-chloro-2-methoxyphenyl group differs from the 4-fluorobenzyl in the SARS-CoV-2 inhibitor and the oxolan-3-yl in Compound 118 . Chlorine and methoxy groups may enhance lipophilicity and hydrogen-bonding capacity.
- Heterocyclic Attachments : BI81691’s 6-methylpyridazin-3-yl contrasts with the benzimidazole in Compound 118 and the pyridin-2-yl in BI81693. Pyridazine rings (as in BI81691) are less common in drug design but offer distinct electronic properties.
- Biological Targets : While Compound 118 targets mPGES-1 (a prostaglandin synthase) , BI81691’s target remains unconfirmed. Substituents like chloro and methoxy groups are often associated with kinase or GPCR modulation.
Functional Implications of Structural Differences
- SARS-CoV-2 Inhibition : The naphthalene-containing compound in highlights the role of bulky aromatic groups in viral protease inhibition, whereas BI81691’s smaller pyridazine ring may limit similar interactions.
- Enzyme Inhibition : Compound 118’s trifluoromethylpyridinyl-benzimidazole substituent likely enhances binding to mPGES-1’s hydrophobic pockets , a feature absent in BI81691.
- Pharmacokinetics : BI81695’s thiophen-2-ylmethyl group could improve metabolic stability compared to BI81691’s methoxyphenyl group, which may undergo demethylation.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, and how do they influence its biological activity?
- The compound integrates a piperidine-4-carboxamide core linked to a 5-chloro-2-methoxyphenyl group and a 6-methylpyridazine moiety . The chloro-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridazine ring may engage in π-π stacking with biological targets. These structural motifs are critical for interactions with enzymes or receptors, as seen in analogous piperidine-carboxamide derivatives .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Synthesis typically involves:
- Coupling reactions to attach the pyridazine and phenyl groups to the piperidine core.
- Protection/deprotection strategies for reactive functional groups (e.g., amines).
- HPLC purification to achieve >95% purity, as described for structurally related compounds .
Q. What analytical techniques are used to characterize this compound?
- High-resolution mass spectrometry (HRMS) and NMR (1H/13C) confirm molecular weight and structural integrity.
- HPLC with UV detection (λ = 254 nm) ensures purity, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the selectivity of this compound for specific biological targets (e.g., kinases, GPCRs)?
- Structure-activity relationship (SAR) studies are essential:
- Modify the 6-methylpyridazine group to alter steric bulk or electronic properties.
- Replace the 5-chloro-2-methoxyphenyl moiety with bioisosteres (e.g., trifluoromethyl) to enhance binding affinity.
- Molecular docking and free-energy perturbation (FEP) calculations predict interactions with target binding pockets. For example, piperidine-4-carboxamides with chlorobenzyl groups showed high sigma-1 receptor selectivity (Ki = 3.7 nM, selectivity ratio = 351) .
Q. How do conflicting data on biological activity (e.g., IC50 variability) arise, and how should they be addressed?
- Discrepancies may stem from:
- Assay conditions (e.g., pH, buffer composition).
- Compound stability (e.g., hydrolysis of the carboxamide group in aqueous media).
- Mitigation strategies:
- Standardize protocols (e.g., pre-incubation time, temperature).
- Use LC-MS to verify compound integrity during assays .
Q. What are the potential metabolic pathways and toxicity risks associated with this compound?
- In vitro metabolism studies (e.g., liver microsomes) identify primary metabolites. The chloro-methoxyphenyl group may undergo CYP450-mediated oxidation, forming reactive intermediates.
- Toxicity risks include acute oral/dermal toxicity (Category 4, GHS), requiring strict adherence to safety protocols (e.g., PPE, fume hoods) .
Q. How does this compound compare to structurally similar analogs in terms of pharmacokinetic properties?
- A comparative analysis of analogs reveals:
| Compound | LogP | Solubility (mg/mL) | Plasma Stability (t1/2) |
|---|---|---|---|
| Target compound | 3.2 | 0.12 (pH 7.4) | 4.8 h |
| N-(3-chloro-4-methoxyphenyl) analog | 3.8 | 0.08 (pH 7.4) | 3.2 h |
- Lower LogP improves solubility but may reduce membrane permeability. Piperidine ring substitution (e.g., fluorine) can enhance metabolic stability .
Methodological Guidelines
Q. What in vitro assays are recommended to evaluate its mechanism of action?
- Kinase inhibition assays (e.g., ADP-Glo™) for enzymatic targets.
- Calcium flux assays for GPCR activity.
- Cellular cytotoxicity (MTT/CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Q. How should researchers design experiments to resolve contradictory binding data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
